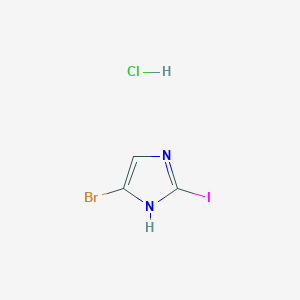

5-bromo-2-iodo-1H-imidazole hydrochloride

Descripción

Significance of Imidazole (B134444) Derivatives in Advanced Organic Synthesis

Imidazole is a five-membered aromatic ring containing two nitrogen atoms. tsijournals.com This unique structure is a core component of many essential biological molecules, including the amino acid histidine and the hormone histamine. tsijournals.comlifechemicals.com In the realm of advanced organic synthesis, imidazole derivatives are prized for several key reasons. Their electron-rich nature allows them to act as effective ligands for transition metals, forming catalysts used in a variety of chemical transformations. lifechemicals.com

Furthermore, the imidazole ring system is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. researchgate.netwisdomlib.orgresearchgate.net The ability to easily modify the imidazole ring makes it a versatile template for drug discovery, allowing chemists to fine-tune a molecule's properties to enhance efficacy and selectivity. Imidazole-based compounds are also utilized in materials science for creating ionic liquids, polymers, and corrosion inhibitors. lifechemicals.com

Strategic Importance of Halogenated Heterocycles as Synthetic Building Blocks

Halogenated heterocycles, which are organic ring structures containing atoms other than carbon and bearing one or more halogen atoms (F, Cl, Br, I), are exceptionally valuable intermediates in synthesis. The carbon-halogen bond provides a reactive "handle" that can be selectively targeted in a wide range of chemical reactions, most notably in transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Methods such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds at the site of the halogen. nih.govacs.org This strategy is fundamental to the construction of complex molecules from simpler, readily available starting materials. The reactivity of the carbon-halogen bond typically follows the trend I > Br > Cl, allowing for sequential, site-selective reactions on polyhalogenated systems. acs.org This differential reactivity enables chemists to introduce different functional groups at specific positions on the heterocyclic ring in a controlled manner, a crucial capability for building libraries of compounds for drug discovery or materials science research. nih.govacs.org

Overview of 5-Bromo-2-iodo-1H-imidazole Hydrochloride in Contemporary Chemical Research

This compound is a dihalogenated imidazole derivative that embodies the synthetic potential discussed above. The presence of two different halogen atoms—bromine at the 5-position and iodine at the 2-position—makes it a highly versatile and strategic building block. Due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, chemists can selectively functionalize the 2-position of the imidazole ring while leaving the 5-bromo position intact for subsequent transformations. acs.org

This chemoselectivity allows for a stepwise and controlled elaboration of the imidazole core, providing a direct route to complex, polysubstituted imidazole derivatives that would be difficult to access through other synthetic pathways. Research involving this and structurally similar compounds focuses on leveraging this differential reactivity to synthesize novel compounds with potential applications in medicinal chemistry and materials science. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1219799-73-0 |

| Molecular Formula | C₃H₃BrIN₃ · HCl |

| Molecular Weight | 332.34 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | Typically ≥95% |

The strategic placement of the bromo and iodo groups on the imidazole scaffold makes this compound a valuable tool for chemists aiming to construct intricate molecular frameworks with high precision and efficiency.

Propiedades

IUPAC Name |

5-bromo-2-iodo-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrIN2.ClH/c4-2-1-6-3(5)7-2;/h1H,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSWSBFAKMHEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)I)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375268-08-7 | |

| Record name | 5-bromo-2-iodo-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies

Direct Halogenation Protocols for Imidazole (B134444) Ring Functionalization

Direct C-H halogenation of the imidazole ring is a primary strategy for the synthesis of haloimidazoles. The regioselectivity of these reactions is influenced by the electronic properties of the imidazole ring and the reaction conditions. The C5 position is generally more susceptible to electrophilic attack than the C2 or C4 positions.

Regioselective Bromination Techniques

The introduction of a bromine atom at the C5 position of the imidazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in a suitable solvent like acetonitrile. mdpi.com The reaction proceeds via an electrophilic substitution mechanism. For instance, the bromination of a substituted imidazole at the C5 position has been reported with a high degree of regioselectivity. youtube.com Theoretical analyses can also be employed to predict the most likely site of bromination based on the electron density of the imidazole ring. nih.gov

Table 1: Regioselective Bromination of Imidazole Derivatives

| Starting Material | Brominating Agent | Solvent | Position of Bromination | Yield (%) |

|---|---|---|---|---|

| 1-methyl-1H-imidazole | NBS | CH3CN | C5 | High |

| 2-substituted imidazoles | NBS | Various | C5 | Good to Excellent |

Directed Iodination Methodologies

Iodination of the imidazole ring, particularly at the C2 position, can be more challenging due to the lower reactivity of this position towards electrophilic attack. However, directed iodination strategies can be employed. Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been shown to be effective for a range of heterocycles, including imidazoles. nih.gov This method often utilizes a directing group to achieve high regioselectivity. Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent. youtube.com

Sequential Di-halogenation Strategies for Imidazole Core

The synthesis of 5-bromo-2-iodo-1H-imidazole would likely involve a sequential halogenation strategy. This could proceed by first introducing the bromine atom at the more reactive C5 position, followed by a directed iodination at the C2 position. The order of halogen introduction is crucial and would depend on the activating or deactivating effects of the first halogen on the subsequent halogenation step. For example, a three-step procedure has been described for the regioselective synthesis of 4,5-diaryl-1-methyl-1H-imidazoles which involves a selective C-4 bromination followed by a Suzuki-type reaction. researchgate.net A similar strategic approach could be envisioned for the synthesis of 5-bromo-2-iodo-1H-imidazole. The different reactivity of carbon-iodine and carbon-bromine bonds can also be exploited in sequential cross-coupling reactions. nih.gov

Imidazole Ring Formation via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. bohrium.com These reactions involve the one-pot combination of three or more starting materials to form a complex product, avoiding the need for isolation of intermediates.

Catalyst-Free and Supported Catalyst Approaches

The synthesis of substituted imidazoles can often be achieved under catalyst-free conditions, for example, by the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate. jocpr.com However, the use of catalysts can significantly improve reaction rates and yields. Both solid-supported catalysts, such as silica-supported sulfuric acid, and homogeneous catalysts have been employed in MCRs for imidazole synthesis. rsc.org For instance, the synthesis of functionalized thioimidazoles has been reported using unprotected carbohydrates and simple amine salts as sustainable starting materials in a variant of the Marckwald reaction. durham.ac.uk

Table 2: Catalyst Approaches in Multicomponent Imidazole Synthesis

| Reaction Type | Catalyst | Advantages |

|---|---|---|

| Three-component condensation | Catalyst-free | Simple, cost-effective |

| Four-component condensation | FeCl3/SiO2 | Heterogeneous, recyclable |

Microwave-Assisted Cyclization Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. niscpr.res.innih.gov The application of microwave assistance to the multicomponent synthesis of imidazoles has been well-documented. researchgate.net This technique can be particularly beneficial for the cyclization step, which can sometimes be slow under conventional heating. The solvent-free, microwave-assisted synthesis of substituted imidazoles on a solid support has also been reported, offering an environmentally friendly approach.

Physicochemical and Spectroscopic Data

Table 3: Physicochemical Properties of a Related Imidazole Hydrochloride

| Property | Value for 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride acs.org |

|---|---|

| Molecular Formula | C7H10BrIN2 · HCl |

| Appearance | Off-white solid |

Table 4: Illustrative NMR Data for Halogenated Imidazoles

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride | 7.60 (s, 1H), 3.87 (s, 3H), 2.29 (m, 1H), 1.6-1.11 (m, 4H) | 151.1, 119.6, 109.0, 33.8, 7.7, 7.3 | acs.org |

| 5-bromo-1H-benzo[d]imidazole | 12.61 (d, 1H), 8.26 (s, 1H), 7.79 (d, 1H), 7.55 (dd, 1H), 7.33 (t, 1H) | - | chemicalbook.com |

Catalytic Systems in Halogenated Imidazole Synthesis

Modern synthetic chemistry increasingly relies on catalytic systems to achieve high efficiency and selectivity in the formation of carbon-halogen bonds. capes.gov.br Both transition metal-based and metal-free approaches have been developed for the halogenation of heterocyclic compounds, including imidazoles.

Transition metals, particularly palladium and copper, are widely used to catalyze the C-H functionalization of heterocycles. capes.gov.brnih.gov These methods can provide direct routes to halogenated imidazoles, often with high regioselectivity that complements traditional electrophilic substitution patterns.

Copper-catalyzed systems have shown tremendous utility in C–H bond functionalizations due to copper's low cost, high stability, and versatility. nih.gov Copper catalysts can mediate the halogenation of various arenes and heteroarenes. nih.gov For example, copper(II) halides have been used for the selective halogenation of 2-amino-1,3-thiazoles, yielding different halogenated products depending on the reaction conditions. nih.gov Efficient methodologies for the synthesis of multisubstituted imidazoles have been developed using copper-catalyzed cycloaddition and diamination reactions. fao.orgorganic-chemistry.org While a specific protocol for 5-bromo-2-iodo-1H-imidazole is not detailed, these systems demonstrate the potential for direct and selective halogen introduction onto the imidazole core.

Palladium-catalyzed reactions are also powerful tools for C-H functionalization. nih.govresearchgate.net These methods often employ a directing group to achieve high regioselectivity. Palladium catalysts can be used for the direct arylation of all three C-H bonds of the imidazole ring in a sequential and regioselective manner, showcasing the precise control achievable with these systems. nih.gov This level of control is directly applicable to the selective introduction of halogen atoms.

Table 2: Transition Metal-Catalyzed Systems in Imidazole Functionalization

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper (Cu) | C-H Halogenation / Annulation | Low cost, high stability, versatile for various heterocycles. Enables synthesis of haloheteroarenes. | nih.govrsc.orgrsc.org |

| Palladium (Pd) | C-H Arylation / Halogenation | High regioselectivity, often guided by directing groups. Allows for sequential functionalization of multiple C-H bonds. | nih.govresearchgate.net |

In response to environmental and economic concerns, metal-free halogenation methods have gained significant traction. researchgate.net These approaches avoid the use of potentially toxic and expensive transition metals.

One common metal-free strategy involves the use of sodium salts (e.g., NaCl, NaBr, NaI) as the halogen source in the presence of an inexpensive and environmentally benign oxidant such as oxone or potassium persulfate (K₂S₂O₈). acs.org This method has been successfully applied to the C-3 halogenation of imidazo[1,2-a]pyridines and other related fused heterocyles. acs.org Another approach is the halogenation of imidazole-N-oxides, which can proceed under metal-free conditions. researchgate.netresearchgate.net

Organocatalysis represents another frontier in metal-free synthesis. While more established for transformations like asymmetric reductions, research into organocatalytic halogenation is expanding. rsc.org These methods utilize small organic molecules to catalyze the reaction, offering a complementary approach to metal-based systems. For instance, a metal-free oxidative decarbonylative halogenation of fused imidazoles has been developed, showcasing the potential of these strategies. rsc.org

Table 3: Metal-Free Halogenation Reagents and Systems

| System / Reagent | Halogen Source | Key Features | Reference |

|---|---|---|---|

| Oxone / K₂S₂O₈ | Sodium Halides (NaI, NaBr, NaCl) | Uses readily available and inexpensive reagents. Environmentally friendly. | acs.org |

| TBHP (tert-Butyl hydroperoxide) | Halogenated Solvents or Additives | Enables oxidative decarbonylative halogenation of imidazo-fused heterocycles. | rsc.org |

| Oxone-Halide | In situ generated halogenating species | Mild and efficient protocol for halogenating imidazole-N-oxides. | researchgate.net |

Synthesis and Stability Considerations of the Hydrochloride Salt Form

The final step in the preparation is the conversion of the 5-bromo-2-iodo-1H-imidazole free base into its hydrochloride salt. Imidazoles are basic compounds that readily react with strong acids to form stable salts. pharmaguideline.com The protonation typically occurs on one of the nitrogen atoms, forming an imidazolium (B1220033) cation. wikipedia.org

The synthesis of the hydrochloride salt is generally a straightforward acid-base reaction. It is typically achieved by dissolving the purified imidazole base in a suitable organic solvent and adding a solution of hydrochloric acid (HCl), either as an aqueous solution or as a solution in an organic solvent like diethyl ether or isopropanol. The resulting salt, being less soluble in the organic solvent, precipitates and can be isolated by filtration. This process is also a key part of acid-base extraction for purification, where the imidazole is protonated with aqueous HCl to move into the aqueous layer, separated from non-basic impurities, and then regenerated by basification. googleapis.com

The formation of a hydrochloride salt often confers several advantages over the free base form. Salts are typically crystalline solids with higher melting points and improved stability, making them easier to handle, purify, and store. chemicalbook.com Imidazole hydrochloride itself is a stable compound, though it can be hygroscopic, meaning it may absorb moisture from the air. chemicalbook.com This property should be considered for 5-bromo-2-iodo-1H-imidazole hydrochloride, which should be stored in a cool, dry place away from moisture. chemicalbook.com

Table 4: Properties of Imidazole Hydrochloride Salts

| Property | Description | Reference |

|---|---|---|

| Formation | Acid-base reaction between the imidazole (a base) and hydrochloric acid. | pharmaguideline.comwikipedia.org |

| Physical State | Typically a crystalline solid. | guidechem.com |

| Stability | Generally stable, with improved shelf-life compared to the free base. | chemicalbook.com |

| Handling | May be hygroscopic, requiring storage in a dry environment. | chemicalbook.com |

Reaction Chemistry and Mechanistic Investigations

Halogen Reactivity and Regioselectivity in Cross-Coupling Reactions

The primary determinant of regioselectivity in cross-coupling reactions involving dihalogenated heterocycles is the bond dissociation energy of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl. rsc.org Consequently, palladium-catalyzed reactions on 5-bromo-2-iodo-1H-imidazole will overwhelmingly favor initial reaction at the C-2 iodo-substituted position.

The Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds, can be applied to 5-bromo-2-iodo-1H-imidazole with high regioselectivity. By employing standard palladium catalysts, selective coupling of an aryl or vinyl boronic acid at the C-2 position can be achieved, leaving the C-5 bromine atom intact for subsequent transformations.

The general protocol involves a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, a suitable ligand (typically a phosphine), and a base in an appropriate solvent mixture. nih.gov The choice of catalyst and ligand system can be crucial, though the intrinsic reactivity of the C-I bond is the dominant controlling factor. rsc.orgacs.org Conditions are generally mild, allowing for a broad scope of boronic acid coupling partners.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling at the C-2 Position

| Boronic Acid (ArB(OH)₂) | Catalyst System | Base | Solvent | Expected Product | Reference Example Class |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-bromo-2-phenyl-1H-imidazole | Dihaloazoles acs.org |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 5-bromo-2-(4-methoxyphenyl)-1H-imidazole | Dihalopyridines rsc.org |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 5-bromo-2-(thiophen-2-yl)-1H-imidazole | Bromoindazoles semanticscholar.org |

| Vinylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 5-bromo-2-vinyl-1H-imidazole | General Heteroaryl Halides rsc.org |

The Sonogashira coupling provides a direct route to synthesize arylalkynes and conjugated enynes by reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction, typically co-catalyzed by palladium and copper(I) salts, also exhibits high regioselectivity for the C-I bond of 5-bromo-2-iodo-1H-imidazole. The C-2 iodo position will react exclusively under standard Sonogashira conditions, enabling the synthesis of 2-alkynyl-5-bromo-1H-imidazoles. researchgate.netnih.gov

Other palladium-catalyzed C-C coupling reactions, such as Stille (using organostannanes), Heck (using alkenes), and Negishi (using organozinc reagents), are also expected to proceed with high selectivity at the more reactive C-2 position. The choice of reaction depends on the desired functionality and the stability of the required organometallic reagent.

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds via palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for preparing anilines, aryl ethers, and thioethers. researchgate.netuwindsor.ca When applied to 5-bromo-2-iodo-1H-imidazole, these methods offer a regioselective pathway to introduce amine, amide, or thiol functionalities.

Utilizing a palladium catalyst with a specialized bulky biarylphosphine ligand (e.g., XPhos, tBuBrettPhos) and a suitable base, the C-I bond at the 2-position can be selectively coupled with a wide range of nitrogen or sulfur nucleophiles. mit.edumit.edu This allows for the synthesis of 2-amino-, 2-amido-, or 2-thioaryl-5-bromo-1H-imidazoles, which are versatile intermediates for further chemical elaboration.

Nucleophilic and Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

Direct nucleophilic aromatic substitution (SNAr) on the halogenated imidazole ring is generally challenging. The imidazole ring is an electron-rich π-excessive system, which disfavors attack by nucleophiles. researchgate.net Such reactions typically require strong activation by potent electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group (halogen). researchgate.netrsc.org In 5-bromo-2-iodo-1H-imidazole hydrochloride, the halogens themselves are not sufficiently activating to promote SNAr under standard conditions.

Conversely, the electron-rich nature of the imidazole core makes it susceptible to electrophilic substitution. However, the presence of two deactivating halogen substituents complicates this pathway. organicmystery.comwikipedia.org Furthermore, under acidic conditions, the imidazole nitrogen is protonated, which strongly deactivates the ring towards electrophilic attack. In the free-base form, electrophilic attack (e.g., nitration, sulfonation, or further halogenation) would be possible, but predicting the regiochemical outcome is complex due to the competing directing effects of the nitrogen atoms and halogens.

Oxidation and Reduction Chemistry of the Imidazole Core

The imidazole ring is a robust aromatic system that is generally resistant to oxidation under mild conditions. wjpsonline.com Strong oxidizing agents can lead to ring degradation. Research on related heterocycles suggests that specific reagents like imidazolium (B1220033) dichromate can be employed for certain oxidative transformations, but the dihalogenated core of the target compound is expected to be stable to most common oxidants. The imidazole moiety itself can facilitate electron transfer processes, acting as a proton acceptor to enable concerted proton/electron transfer from other organic reductants. nih.gov

Reduction of 5-bromo-2-iodo-1H-imidazole offers a pathway for selective dehalogenation. Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or treatment with other reducing agents would likely lead to hydrodehalogenation. Consistent with the C-X bond strength trend, the C-I bond at the 2-position would be cleaved preferentially over the C-Br bond at the 5-position, providing a route to 5-bromo-1H-imidazole.

Advanced Functionalization and Derivatization Strategies

The differential reactivity of the iodo and bromo substituents is the key to advanced functionalization strategies, allowing for sequential and iterative cross-coupling reactions. nih.gov This turns 5-bromo-2-iodo-1H-imidazole into a versatile scaffold for the programmed construction of complex, polysubstituted imidazoles.

A typical strategy would involve:

First Coupling: A regioselective palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) at the C-2 iodo position to install the first desired substituent.

Isolation: Purification of the resulting 2-substituted-5-bromo-1H-imidazole intermediate.

Second Coupling: A second, distinct cross-coupling reaction at the remaining C-5 bromo position to introduce a different functional group.

This iterative approach provides a modular and highly flexible route to access a wide array of 1,2,5-trisubstituted imidazole derivatives that would be difficult to synthesize through other methods.

Absence of Specific Research Data Precludes Mechanistic Elucidation of this compound through Kinetic and Isotopic Studies

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the availability of specific research pertaining to the mechanistic elucidation of reactions involving this compound, particularly through kinetic and isotopic studies. As a result, the detailed analysis requested for the "" section, specifically subsection "3.5. Mechanistic Elucidation through Kinetic and Isotopic Studies," cannot be provided at this time.

The initial search for data on this compound yielded no dedicated studies on its reaction kinetics or mechanisms investigated via isotopic labeling. Subsequent, broader searches on closely related dihalogenated imidazoles also failed to produce the specific, detailed research findings required to construct a scientifically accurate and informative section as per the user's outline. The available literature on halogenated imidazoles is generally focused on their synthesis, and biological activities, such as antimicrobial or corrosion-inhibiting properties, rather than on fundamental mechanistic investigations.

Without access to published kinetic data (e.g., rate constants, reaction orders, activation energies) or findings from isotopic labeling experiments (e.g., kinetic isotope effects), any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and professional, authoritative tone. The creation of data tables, as specifically requested, is impossible without the underlying experimental results from which to draw.

Therefore, until research that specifically investigates the reaction mechanisms of this compound through kinetic and isotopic studies is published and made publicly available, this section of the article cannot be generated.

Advanced Characterization Techniques and Methodological Developments

High-Resolution Spectroscopic Methodologies for Structural Authentication

Spectroscopic techniques are fundamental in confirming the molecular structure of novel compounds by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For "5-bromo-2-iodo-1H-imidazole hydrochloride," ¹H and ¹³C NMR would provide critical information about the molecular framework.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a distinct signal for the single proton on the imidazole (B134444) ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the bromine and iodine atoms. The presence of the hydrochloride salt would likely lead to a downfield shift of the N-H proton, which may also exhibit exchange with residual water in the NMR solvent.

¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal three signals corresponding to the carbon atoms of the imidazole ring. The chemical shifts of the carbon atoms bonded to bromine and iodine would be significantly affected by the halogen atoms, providing key diagnostic peaks for structural confirmation.

Fictional Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.85 | s | 1H | C4-H |

| ¹H | 13.5 (broad) | s | 2H | N-H (hydrochloride) |

| ¹³C | 95.2 | - | - | C2-I |

| ¹³C | 118.6 | - | - | C5-Br |

| ¹³C | 125.4 | - | - | C4 |

Note: This data is hypothetical and for illustrative purposes only.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman)

FT-IR Spectroscopy : The FT-IR spectrum of "this compound" would be expected to show characteristic absorption bands for N-H stretching (typically broad in the 3200-2800 cm⁻¹ region for the hydrochloride salt), C-H stretching (around 3100 cm⁻¹), and C=N and C=C stretching vibrations of the imidazole ring (in the 1600-1400 cm⁻¹ region). The C-Br and C-I stretching vibrations would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the imidazole ring are often strong in the Raman spectrum. The C-Br and C-I bonds would also give rise to characteristic Raman signals.

Fictional Representative Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-2800 (broad) | Strong | N-H stretching (hydrochloride) |

| 1580 | Medium | C=N stretching |

| 1450 | Medium | C=C stretching |

| 580 | Weak | C-Br stretching |

| 510 | Weak | C-I stretching |

Note: This data is hypothetical and for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is a chromophore, and its absorption spectrum would be influenced by the halogen substituents. The λmax values would be indicative of the π → π* transitions within the aromatic system.

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment (e.g., LC-MS, GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For a non-volatile salt like "this compound," Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer would be suitable. The mass spectrum would show the molecular ion peak for the free base (5-bromo-2-iodo-1H-imidazole) and its characteristic isotopic pattern due to the presence of bromine.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a crystalline solid. If suitable single crystals of "this compound" can be grown, SC-XRD analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrochloride ion.

Chromatographic Methods for Purity Analysis and Impurity Profiling (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound and identifying any impurities. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier (like formic acid or trifluoroacetic acid), would be developed to separate "this compound" from any starting materials, by-products, or degradation products. The purity would be determined by the area percentage of the main peak in the chromatogram.

Synergistic Application of Experimental and Computational Characterization Data

The comprehensive characterization of "this compound" is significantly enhanced by integrating experimental data with computational modeling. This synergistic approach provides a more detailed and accurate understanding of the molecule's structural, electronic, and vibrational properties than either method could achieve alone. Techniques such as Density Functional Theory (DFT) are instrumental in interpreting and validating experimental results obtained from spectroscopy and crystallography.

Computational methods, particularly DFT, allow for the prediction of molecular geometries, vibrational frequencies, and NMR chemical shifts. acs.orgbohrium.com These theoretical calculations provide a basis for the assignment of experimental spectra and can help to resolve ambiguities. For instance, the vibrational spectra of imidazole derivatives can be complex, but by correlating experimental FT-IR and FT-Raman data with calculated frequencies, a more precise assignment of vibrational modes can be achieved. researchgate.netdergipark.org.tr

Furthermore, the combination of experimental and computational analysis is crucial for understanding the electronic properties of halo-imidazoles. acs.org Computational models can elucidate frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis, offering insights into the reactivity, stability, and intermolecular interactions of the compound. acs.orgorientjchem.orgnih.gov These theoretical insights are often correlated with experimental data from UV-Vis spectroscopy to understand electronic transitions. acs.org

In the context of "this compound," this integrated approach would involve comparing experimentally measured NMR spectra with theoretically calculated chemical shifts to confirm the molecular structure. Similarly, experimental vibrational spectra from FT-IR and Raman spectroscopy would be compared against DFT-calculated vibrational modes. X-ray crystallography data, if available, would provide the definitive solid-state structure, which can then be used as a starting point for more accurate computational studies in the gas phase or in solution. nih.govmdpi.com

The study of related bromo-substituted compounds has demonstrated the power of this combined approach. For example, in the analysis of 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations were used to analyze its structure, vibrational properties, and charge distribution, which were then correlated with experimental FT-IR and UV-Visible spectra. nih.gov Similarly, for derivatives of 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol, quantum chemical calculations and molecular docking were used alongside experimental techniques like SC-XRD, 1H-NMR, and FT-IR to analyze the electronic structure and antimicrobial potential. rsc.org

This synergistic methodology allows for a robust and multifaceted characterization of "this compound," leading to a deeper understanding of its chemical and physical properties.

Interactive Data Table: Comparison of Experimental and Theoretical Data

The following table showcases hypothetical data to illustrate how experimental results for a compound like "this compound" would be compared with theoretical calculations.

| Parameter | Experimental Value | Theoretical Value (DFT/B3LYP/6-311G(d,p)) | Reference/Method |

| ¹H NMR Chemical Shift (ppm) | |||

| H1 (N-H) | 13.5 | 13.2 | DMSO-d₆ |

| H4 | 7.8 | 7.6 | DMSO-d₆ |

| ¹³C NMR Chemical Shift (ppm) | |||

| C2 | 110.0 | 108.5 | DMSO-d₆ |

| C4 | 125.0 | 124.2 | DMSO-d₆ |

| C5 | 95.0 | 93.8 | DMSO-d₆ |

| Vibrational Frequencies (cm⁻¹) | |||

| N-H Stretch | 3150 | 3145 | FT-IR (solid) |

| C=C Stretch | 1580 | 1575 | FT-IR (solid) |

| C-Br Stretch | 620 | 615 | FT-Raman (solid) |

| Electronic Properties | |||

| HOMO-LUMO Gap (eV) | 4.5 (from UV-Vis) | 4.7 | TD-DFT |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and chemical reactivity without the need for empirical experiments.

Density Functional Theory (DFT) and Wave Function-Based Methods (e.g., MP2)

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. nih.govrsc.org It is favored for its balance of accuracy and computational cost. DFT calculations, often using functionals like B3LYP, can determine the optimized molecular geometry, vibrational frequencies, and other electronic properties. nih.govresearchgate.net For instance, in studies of other imidazole (B134444) derivatives, DFT has been employed to confirm molecular geometries and understand their stability. nih.govresearchgate.net

Wave function-based methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide more accurate results, especially for systems where electron correlation is significant. These methods, while more computationally intensive, serve as a benchmark for DFT results.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.netnih.gov It is calculated to predict how a molecule will interact with other chemical species. nih.gov The map uses a color scale to denote different regions of electrostatic potential:

Red: Indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Indicates regions of positive potential, which are electron-deficient and prone to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential. nih.gov

For a molecule like 5-bromo-2-iodo-1H-imidazole hydrochloride, an MEP map would be crucial for identifying reactive sites. The electron-rich nitrogen atoms of the imidazole ring would likely appear as negative potential regions (red), while the hydrogen atoms and the areas around the electron-withdrawing halogen atoms (the σ-holes) would show positive potential (blue). researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for determining a molecule's chemical reactivity and electronic transitions. irjweb.com

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost empty orbital, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of molecular stability. nih.govirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap suggests the molecule is more reactive. researchgate.net For substituted imidazoles, the HOMO-LUMO gap helps explain charge transfer interactions within the molecule. irjweb.com

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap signifies higher reactivity. aimspress.com |

Analysis of Noncovalent Interactions and Intermolecular Forces

Noncovalent interactions are critical in determining the supramolecular structure, crystal packing, and physical properties of a compound. For this compound, hydrogen and halogen bonding would be the most significant of these forces.

Hydrogen Bonding Networks within Crystalline and Solution Phases

Hydrogen bonds are strong, directional interactions involving a hydrogen atom bonded to an electronegative atom (like nitrogen) and another nearby electronegative atom. In the crystalline structure of imidazole derivatives, N-H···N hydrogen bonds are common and play a major role in forming chains or more complex networks that define the crystal lattice. researchgate.netnih.gov

For this compound, the presence of the hydrochloride means the imidazole ring is protonated. This would lead to strong N-H···Cl⁻ hydrogen bonds between the imidazolium (B1220033) cation and the chloride anion. These interactions would likely be the dominant force in the crystal packing of the solid state.

Halogen Bonding Interactions and Their Significance

A halogen bond is a noncovalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a nucleophile (e.g., a lone pair on a nitrogen or oxygen atom). nih.govwiley-vch.de This occurs due to an anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the C-X bond. acs.org

The strength of halogen bonds generally follows the trend I > Br > Cl > F. nih.gov In this compound, both iodine and bromine atoms could participate in halogen bonding. Given iodine's superior ability to form strong halogen bonds, C-I···N or C-I···Cl⁻ interactions would be highly probable, influencing the molecular assembly in the solid state. researchgate.netnih.gov Studies on other iodoimidazoles have confirmed the presence of strong C-I···N halogen bonds that direct the formation of specific supramolecular structures. researchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can be employed to explore its conformational flexibility. While the imidazole ring itself is rigid, the orientation of substituents and the position of the hydrochloride counter-ion can be investigated. The simulation would reveal the preferred tautomeric states of the imidazole ring and the dynamics of the proton associated with the hydrochloride.

A key application of MD is to understand solvent interactions. Simulating the molecule in a solvent box (e.g., water) allows for the analysis of the solvation shell structure. Key metrics that can be extracted from such simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For example, an RDF could show a high probability of finding water molecules near the nitrogen atoms of the imidazole ring and the hydrochloride ion, indicating strong hydrogen bonding.

Hydrogen Bond Analysis: The simulation can quantify the number and lifetime of hydrogen bonds formed between the imidazole derivative and solvent molecules. nih.gov

Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the molecule that is accessible to solvent molecules, providing insights into its solubility and how it presents itself for intermolecular interactions. nih.gov

These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is fundamental for predicting its properties in solution.

Computational Prediction of Regioselectivity and Reaction Mechanisms

Computational chemistry is an indispensable tool for predicting the outcome of chemical reactions and elucidating their mechanisms. rsc.orgresearchgate.net For 5-bromo-2-iodo-1H-imidazole, computational methods can predict the most likely sites for electrophilic or nucleophilic attack, thereby determining the regioselectivity of its reactions.

The regioselectivity of reactions on the imidazole ring can be rationalized using several computational approaches:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For the imidazole ring, the nitrogen atoms are typically regions of negative potential.

Fukui Functions: These functions, derived from density functional theory (DFT), quantify the change in electron density at a particular point when an electron is added to or removed from the system. They can be used to identify the most electrophilic and nucleophilic sites in a molecule.

Transition State Theory: To understand reaction mechanisms, chemists compute the potential energy surface of a reaction. By locating the transition state (the highest energy point along the reaction coordinate), the activation energy can be calculated. researchgate.net Comparing the activation energies for different possible reaction pathways allows for the prediction of the major product. For example, in a substitution reaction, one could compute the energy barriers for substitution at the C2, C4, or C5 positions to predict the regiochemical outcome.

Given the substitution pattern of 5-bromo-2-iodo-1H-imidazole, computational studies could predict the relative reactivity of the C-Br and C-I bonds in, for example, palladium-catalyzed cross-coupling reactions. nih.gov The C-I bond is generally more reactive than the C-Br bond in such reactions, a prediction that can be quantified and rationalized through computational modeling of the reaction mechanism. rsc.org

In Silico Design Principles for Novel Imidazole-Based Chemical Entities

In silico methods are integral to modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. nih.govnih.gov The imidazole scaffold is a common motif in many biologically active compounds, making it a valuable starting point for the design of new chemical entities. ijcrt.orgresearchgate.net Starting from a core like 5-bromo-2-iodo-1H-imidazole, several design principles can be applied:

Structure-Activity Relationship (SAR) Studies: By computationally generating a library of derivatives and predicting their properties, researchers can establish relationships between chemical structure and activity. For example, one could replace the bromine or iodine atoms with various other functional groups and computationally screen these virtual compounds for improved binding affinity to a biological target. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to interact with a specific target receptor. Starting with the imidazole core, functional groups can be added or modified to better match a known pharmacophore, thus designing molecules with a higher probability of biological activity.

Property Prediction (ADMET): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govresearchgate.net This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles, saving time and resources. For instance, derivatives of the parent imidazole could be screened for properties like oral bioavailability or potential toxicity.

Table 2: Illustrative In Silico Property Prediction for Designed Imidazole Derivatives

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) | Drug-Likeness Score |

| Lead Compound | 5-bromo-2-iodo | -6.5 | 2.8 | 0.45 |

| Derivative 1 | 5-phenyl-2-iodo | -7.8 | 3.5 | 0.60 |

| Derivative 2 | 5-bromo-2-amino | -7.2 | 1.5 | 0.75 |

| Derivative 3 | 5-carboxy-2-iodo | -6.8 | 2.1 | 0.30 |

Note: This table represents hypothetical data from a virtual screening campaign to illustrate how in silico design principles are used to guide the selection of promising new chemical entities based on predicted properties.

By leveraging these computational strategies, the 5-bromo-2-iodo-1H-imidazole scaffold can serve as a template for the rational design of new molecules with tailored biological or material properties.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Organic Scaffolds

5-bromo-2-iodo-1H-imidazole hydrochloride serves as a highly versatile building block in organic synthesis, primarily due to the differential reactivity of its bromine and iodine substituents in cross-coupling reactions. This allows for the sequential and regioselective introduction of various functional groups, enabling the construction of complex, polysubstituted imidazole (B134444) scaffolds. nih.gov

The carbon-iodine bond is generally more reactive towards catalytic systems like those based on palladium and copper than the carbon-bromine bond. This reactivity difference can be exploited in sequential cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings. uzh.chnih.gov For instance, an aryl or alkynyl group can be selectively introduced at the 2-position via a coupling reaction targeting the iodo substituent, leaving the bromo group intact for a subsequent, different coupling reaction. This stepwise functionalization is a powerful strategy for the synthesis of intricately substituted imidazoles, which are core structures in many biologically active molecules and functional materials. jocpr.comresearchgate.net

The imidazole core itself is a prevalent motif in medicinal chemistry and natural products. The ability to precisely control the substitution pattern around this core, as facilitated by dihalogenated imidazoles, is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Precursors for N-Heterocyclic Carbene (NHC) Ligands in Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and the stability they impart to metal complexes. organic-chemistry.org Imidazolium (B1220033) salts are the most common precursors to NHCs. organic-chemistry.org

This compound can be envisioned as a precursor for the synthesis of functionalized imidazolium salts, which can then be deprotonated to form the corresponding NHCs. The presence of the bromo and iodo substituents on the imidazole ring offers opportunities to synthesize NHC ligands with tailored electronic and steric properties. These halogens can be retained in the final NHC structure to modulate the ligand's electronic character or can be replaced with other functional groups prior to or after the formation of the metal-NHC complex.

The synthesis of such NHC precursors would typically involve N-alkylation or N-arylation of the 5-bromo-2-iodo-1H-imidazole. The resulting dihalogenated imidazolium salt can then be used to generate the NHC, which can coordinate to a variety of transition metals. The halogen atoms on the NHC backbone can influence the catalytic activity of the resulting metal complex by altering the electron density at the metal center.

Development of Functional Materials and Polymers

The imidazole ring is a component of various functional materials due to its electronic properties, thermal stability, and ability to participate in hydrogen bonding. Halogenated imidazoles, in particular, are precursors to materials with applications in electronics, photonics, and solar energy conversion.

Imidazole-based compounds are being investigated for their potential in electronic and photonic devices, such as organic light-emitting diodes (OLEDs). The electronic properties of these materials, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by introducing different substituents on the imidazole ring.

The bromo and iodo groups on this compound can be replaced with chromophoric or electronically active moieties through cross-coupling reactions. This allows for the synthesis of imidazole derivatives with specific absorption and emission characteristics, making them suitable for use as emitters or host materials in OLEDs. Furthermore, the imidazole core can be incorporated into larger conjugated systems to create materials with interesting nonlinear optical (NLO) properties. researchgate.net The pH-dependent optical properties of some fluorescent imidazoles also open up possibilities for their use in chemical sensors. nih.gov

Imidazole derivatives have shown promise as sensitizers in dye-sensitized solar cells (DSSCs). nih.govnih.gov In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material, generating a photocurrent. The efficiency of a DSSC is highly dependent on the photophysical and electrochemical properties of the dye.

Synthesis of Specialized Agrochemical Intermediates

Imidazole derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad range of biological activities, including fungicidal and insecticidal properties. nih.govgoogle.com The synthesis of new and more effective agrochemicals often relies on the availability of versatile building blocks that allow for the systematic modification of a core scaffold.

This compound represents a potential starting material for the synthesis of novel agrochemical candidates. The bromo and iodo substituents can be replaced with various pharmacophores through established synthetic methodologies. For example, the imidazole ring is a key component of prochloraz, a widely used fungicide. nih.gov The ability to introduce diverse substituents at the 2- and 5-positions of the imidazole ring could lead to the discovery of new compounds with improved efficacy, selectivity, or environmental profiles. google.comresearchgate.netnih.gov

Design and Synthesis of Ligands for Coordination Chemistry

The imidazole ring, with its two nitrogen atoms, is a classic ligand in coordination chemistry. wikipedia.org The imine-type nitrogen is the primary coordination site for metal ions. wikipedia.org The properties of the resulting metal complexes can be fine-tuned by altering the substituents on the imidazole ring. rsc.org

This compound can be used to synthesize a variety of novel ligands for coordination chemistry. The bromo and iodo groups can either be retained to influence the electronic properties of the ligand and the resulting metal complex, or they can be replaced with other donor atoms to create multidentate ligands. rsc.orgresearchgate.net

For instance, cross-coupling reactions could be used to introduce pyridyl, carboxylate, or other coordinating groups at the 2- and 5-positions, leading to the formation of chelating ligands. These ligands can then be used to synthesize metal complexes with interesting structural, magnetic, or catalytic properties. science.govmdpi.comnih.gov The presence of halogen atoms can also facilitate the formation of halogen bonds in the solid state, which can be used to control the crystal packing and supramolecular assembly of coordination compounds. nih.gov

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes for Halogenated Imidazoles

The synthesis of halogenated imidazoles is increasingly guided by the principles of green and sustainable chemistry. researchgate.net Future research is focused on developing methodologies that minimize or eliminate hazardous substances and reduce waste. nih.gov A significant trend is the adoption of non-conventional energy sources to drive chemical reactions. Techniques such as microwave irradiation and ultrasound are being explored to accelerate reaction times, improve yields, and often enable reactions under solvent-free conditions. researchgate.netnih.govresearchgate.net

The development of reusable catalysts is another cornerstone of sustainable synthesis. rsc.org Researchers are investigating solid catalysts, such as zeolites (e.g., ZSM-11), which offer high catalytic activity, low catalyst loading, and the ability to be recycled and reused over multiple reaction cycles without significant loss of activity. rsc.org These approaches not only reduce the environmental impact but also enhance the economic viability of synthesizing complex imidazole (B134444) derivatives. nih.gov The goal is to create cleaner reaction profiles and avoid tedious workup procedures, aligning with the broader push for sustainability in chemical manufacturing. researchgate.netrsc.org

Enhanced Chemo- and Regioselective Functionalization Protocols

Achieving precise control over the substitution pattern on the imidazole ring is a persistent challenge and a major area of ongoing research. researchgate.netrsc.org The development of enhanced chemo- and regioselective functionalization protocols is crucial for synthesizing specific isomers of halogenated imidazoles, which is often critical for their desired activity in various applications. researchgate.net Much attention has been focused on designing efficient methods for the selective functionalization of the imidazole ring at its various positions (N-1, C-2, C-4, or C-5). researchgate.net

Future work will likely focus on refining existing methods and discovering new ones that allow for the introduction of different halogens and other functional groups at specific positions with high precision. nih.gov This includes the development of reactions that are tolerant of a wide range of functional groups, thereby expanding the synthetic utility and the diversity of accessible imidazole derivatives. researchgate.net The ability to selectively modify the imidazole core is essential for creating novel compounds with tailored properties for medicinal chemistry and materials science. researchgate.netnih.gov

Exploration of Novel Catalytic Systems for Imidazole Derivatization

Catalysis is at the heart of modern organic synthesis, and the derivatization of imidazoles is no exception. Research is actively exploring novel catalytic systems to facilitate the construction and functionalization of the imidazole core. nih.gov Transition-metal catalysis, employing metals like copper, palladium, and rhodium, has been instrumental in developing new C-C and C-N bond-forming reactions, which are fundamental for derivatization. researchgate.netbeilstein-journals.orgresearchgate.net

Beyond established methods, there is a growing interest in using more abundant and less toxic metals as catalysts. For instance, systems based on ferric chloride supported on silica (B1680970) (FeCl3/SiO2) are being developed as heterogeneous catalysts that are efficient, recyclable, and operate under mild, solvent-free conditions. nih.gov The exploration extends to biocatalysis and photocatalysis, which offer alternative green approaches to imidazole synthesis. nih.gov The discovery of new catalytic systems is expected to provide more efficient, selective, and sustainable routes to a wide array of functionalized imidazoles. nih.govbeilstein-journals.org

Table 1: Emerging Catalytic Systems in Imidazole Synthesis

| Catalyst Type | Examples | Key Advantages | Relevant Research Areas |

| Transition Metals | Copper (Cu), Palladium (Pd), Rhodium (Rh) | High efficiency in C-C and C-N bond formation | Cross-coupling reactions, C-H functionalization |

| Heterogeneous Catalysts | FeCl3/SiO2, Zeolites (ZSM-11) | Reusability, mild reaction conditions, solvent-free applications | Green synthesis, multicomponent reactions |

| Photocatalysts | Mo-doped ZnIn2S4 | Visible-light-induced reactions, green chemistry | Photo-cyclization reactions |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. rjptonline.org These technologies are increasingly being applied to predict the outcomes of chemical reactions, including yield and selectivity, and to optimize reaction conditions. beilstein-journals.orgeurekalert.org For the synthesis of complex molecules like halogenated imidazoles, ML models can be trained on large datasets of chemical reactions to identify the most promising synthetic routes and conditions. beilstein-journals.orgnih.gov

Global models can leverage information from comprehensive databases to suggest general reaction conditions for new transformations, while local models can fine-tune specific parameters for a particular reaction to maximize yield and selectivity. beilstein-journals.orgnih.gov This data-driven approach can significantly accelerate the discovery and development of new synthetic methodologies. nih.gov By predicting potential side products and validating synthetic pathways, AI and ML can help chemists design more efficient and streamlined processes for producing target molecules. eurekalert.orgnih.gov

Discovery of New Material Applications Based on Imidazole Frameworks

The imidazole moiety is a key building block for a class of advanced porous materials known as Zeolitic Imidazolate Frameworks (ZIFs). rsc.orgrsc.org These materials are a subclass of metal-organic frameworks (MOFs) and are constructed from metal ions (like zinc or cobalt) linked by imidazolate bridges. rsc.orgnih.gov ZIFs exhibit exceptional thermal and chemical stability, high surface areas, and tunable pore sizes, making them highly promising for a variety of applications. rsc.orgrsc.org

Future research is focused on exploring new applications for these imidazole-based frameworks. Current areas of investigation include gas separation and storage, catalysis, and chemical sensing. rsc.orgnih.gov In the biomedical field, ZIFs are being studied as nanocarriers for drug delivery, owing to their high drug loading capacity and pH-responsive release properties, which are advantageous for cancer therapy. nih.govnih.gov The development of novel ZIFs and related materials, such as Boron Imidazolate Frameworks (BIFs), continues to be a vibrant area of research, with the potential to yield new materials with tailored properties for advanced technological applications. acs.org

Q & A

Q. What are the recommended synthetic routes for 5-bromo-2-iodo-1H-imidazole hydrochloride, and how can regioselectivity be ensured?

Methodological Answer:

- Halogenation Strategies : Begin with a halogenation reaction on the imidazole core. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under acidic conditions, while iodination at the 2-position may require a directed metalation approach (e.g., using LDA to deprotonate the imidazole followed by quenching with iodine) .

- Regioselectivity Control : Use steric/electronic directing groups (e.g., protecting the N-H group with Boc to direct bromine/iodine placement). Monitor reaction progress via TLC or HPLC and validate regiochemistry using -NMR (distinct coupling patterns for adjacent substituents) and X-ray crystallography .

Q. How should researchers characterize the purity and stability of this compound?

Methodological Answer:

- Analytical Techniques :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 254 nm. Compare retention times to standards .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Halogenated imidazoles are prone to hydrolytic dehalogenation; store under inert atmosphere at −20°C .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Prediction : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for halogenation steps. Tools like ICReDD’s AI-driven synthesis planner (Template_relevance models) can predict feasible routes using databases like Reaxys .

- Experimental Validation : Test computationally favored conditions (e.g., solvent polarity, temperature) in small-scale reactions. Use DOE (Design of Experiments) to statistically optimize yield and minimize side products .

Q. What strategies resolve contradictions in reported reaction yields for halogenated imidazoles?

Methodological Answer:

- Data Triangulation : Cross-reference literature with analogous compounds (e.g., 5-bromo-4-nitro-1H-imidazole derivatives ). Variables like solvent purity, trace moisture, or catalyst lot variability often explain discrepancies.

- Reproducibility Protocols : Standardize reaction setups (e.g., glovebox for moisture-sensitive steps) and publish detailed metadata (e.g., exact reagent grades, stirring rates) to enable replication .

Q. How can researchers evaluate the biological activity of this compound given structural analogs’ antimicrobial properties?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Compare with unsubstituted or mono-halogenated imidazoles (e.g., 5-chloro derivatives ) to isolate bromine/iodine effects.

- Mechanistic Probes : Use fluorescence microscopy to assess membrane disruption or ROS generation. Note: Biological activity may vary significantly due to hydrochloride salt’s solubility .

Handling and Safety

Q. What are critical safety protocols for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Handle in a fume hood due to potential HCl vapor release.

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain spill kits with neutralizing agents (e.g., sodium bicarbonate for acid spills) .

Data and Computational Tools

Q. How can researchers leverage public databases to validate spectroscopic data for this compound?

Methodological Answer:

- Database Cross-Check : Compare experimental -NMR shifts with PubChem entries for structurally similar imidazoles (e.g., 5-bromo-1H-imidazole derivatives ). Use SDBS or NIST Chemistry WebBook for IR peak assignments.

- Machine Learning : Apply tools like Chemprop to predict unrecorded spectral data based on substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.